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Compound of Interest
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Cat. No.: B3062553

For Immediate Release

[City, State] — [Date] — Ancriviroc, a CCRS5 receptor antagonist, has shown significant in vivo
efficacy in inhibiting the replication of R5-tropic HIV-1 in a well-established humanized mouse
model. The data, crucial for researchers and drug development professionals in the field of HIV
therapeutics, provides a direct comparison of the drug's performance at varying dosages.

Ancriviroc, also known by its developmental codes SCH-C and SCH 351125, is a small
molecule that blocks the entry of HIV into host cells by targeting the CCR5 co-receptor.[1][2][3]
Its antiviral activity was assessed in the SCID-hu Thy/Liv mouse model, a robust system for
evaluating anti-HIV-1 agents.

In Vivo Efficacy of Ancriviroc in the SCID-hu Thy/Liv
Mouse Model

The study in SCID-hu Thy/Liv mice demonstrated a dose-dependent inhibition of HIV-1
replication. Ancriviroc was administered orally twice daily, starting one day before the direct
inoculation of the human thymus/liver implants with the R5-tropic HIV-1 Ba-L isolate.[1]
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Experimental Protocol: SCID-hu Thy/Liv Mouse
Model

Animal Model: Severe combined immunodeficient (SCID) mice were used in this study.

Human Tissue Implantation: Human fetal thymus and liver tissues from a single donor were co-
implanted under the kidney capsule of each SCID mouse. The mice were maintained for 20
weeks post-implantation to allow for the development of a human immune system, creating the
SCID-hu Thy/Liv model.[1]

HIV-1 Infection: The human thymus/liver implants in each mouse were directly inoculated with
2,000 TCIDso (50% tissue culture infectious dose) of the R5-tropic HIV-1 isolate, Ba-L.[1]

Drug Administration: Ancriviroc (SCH-C) was administered by oral gavage twice daily. Dosing
commenced one day prior to viral inoculation and continued for the duration of the study. The
tested doses were 3, 10, and 30 mg/kg/day.[1]

Efficacy Assessment: The primary measure of antiviral efficacy was the level of HIV-1 p24
antigen in the implants, a key marker of viral replication.
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Mechanism of Action: CCR5 Antagonism

Ancriviroc functions as a non-competitive allosteric antagonist of the CCR5 co-receptor. By
binding to a hydrophobic pocket within the transmembrane helices of CCRS5, it induces a
conformational change in the receptor. This altered conformation prevents the HIV-1 envelope
glycoprotein gp120 from binding to CCR5, thereby inhibiting the fusion of the viral and cellular
membranes and blocking viral entry into the host cell.

HIV-1 Entry Pathway
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Ancriviroc blocks HIV-1 entry by binding to the CCR5 co-receptor.

Experimental Workflow

The following diagram outlines the key steps in the in vivo evaluation of Ancriviroc in the
SCID-hu Thy/Liv mouse model.
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Workflow for assessing Ancriviroc efficacy in the SCID-hu Thy/Liv model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

6/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3062553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

